molecular formula C15H12N2OS2 B415109 6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 92462-48-1

6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile

Katalognummer: B415109
CAS-Nummer: 92462-48-1
Molekulargewicht: 300.4g/mol
InChI-Schlüssel: JIMJVNSBQCIKRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with thiophene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves the condensation of thiophene derivatives with appropriate pyridine precursors. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under basic conditions, often using a base such as sodium ethoxide in ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-methyl-2-oxo-4,6-di(thiophen-2-yl)-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of thiophene rings, which impart distinct electronic properties. This makes it particularly useful in the development of organic semiconductors and other advanced materials .

Eigenschaften

CAS-Nummer

92462-48-1

Molekularformel

C15H12N2OS2

Molekulargewicht

300.4g/mol

IUPAC-Name

2-methyl-6-oxo-2,4-dithiophen-2-yl-1,3-dihydropyridine-5-carbonitrile

InChI

InChI=1S/C15H12N2OS2/c1-15(13-5-3-7-20-13)8-10(12-4-2-6-19-12)11(9-16)14(18)17-15/h2-7H,8H2,1H3,(H,17,18)

InChI-Schlüssel

JIMJVNSBQCIKRZ-UHFFFAOYSA-N

SMILES

CC1(CC(=C(C(=O)N1)C#N)C2=CC=CS2)C3=CC=CS3

Kanonische SMILES

CC1(CC(=C(C(=O)N1)C#N)C2=CC=CS2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.